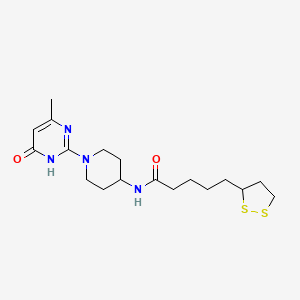
5-(1,2-dithiolan-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-dithiolan-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pentanamide is a useful research compound. Its molecular formula is C18H28N4O2S2 and its molecular weight is 396.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential for Antimicrobial Activity
Compounds related to the specified chemical structure have been investigated for their antimicrobial properties. Novel derivatives synthesized from related chemical frameworks have shown promise as antimicrobial agents, indicating a potential area of application for the compound . This includes the development of new heterocyclic compounds with potential anti-inflammatory and analgesic activities, suggesting a broader spectrum of pharmacological applications beyond antimicrobial effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Role in Anti-Inflammatory and Analgesic Activities
Research indicates that structurally similar compounds have been explored for their anti-inflammatory and analgesic activities. This suggests that the compound in focus could potentially be applied in the development of new therapeutic agents aimed at treating conditions associated with inflammation and pain (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007).
Applications in Electrochemical Sensors for In Vivo Monitoring
There's a notable application in the design of electrochemical sensors for in vivo monitoring of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), in the brain. Derivatives of the mentioned compound have been developed as probes for the selective quantification of H2O2, highlighting their potential utility in research related to neurological disorders like Parkinson's disease. This application underscores the compound's potential in biomedical research and diagnostics (Luo, Lin, Zuo, Zhang, Zhuo, Lu, Chen, & Gu, 2022).
Potential in PPARgamma Activation for Skin Diseases
Derivatives of alpha-lipoic acid, which share a structural resemblance to the compound , have been identified as potent activators of the peroxisome proliferator-activated receptor gamma (PPARgamma). These derivatives have shown effectiveness in inhibiting the proliferation of human keratinocytes and suppressing the production of interleukin-2 by human peripheral lymphocytes. Their application in oral and topical treatments for inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis has been suggested (Venkatraman, Chittiboyina, Meingassner, Ho, Varani, Ellis, Avery, Pershadsingh, Kurtz, & Benson, 2004).
Exploration in Antitumor Activity
The compound's structural relatives have been explored for their antitumor activity, particularly in the context of synthesizing pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor effects. This research avenue highlights the compound's relevance in the development of new chemotherapeutic agents, showcasing its potential in cancer treatment and research (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Eigenschaften
IUPAC Name |
5-(dithiolan-3-yl)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S2/c1-13-12-17(24)21-18(19-13)22-9-6-14(7-10-22)20-16(23)5-3-2-4-15-8-11-25-26-15/h12,14-15H,2-11H2,1H3,(H,20,23)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDFVPVXWGVCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-ethoxyphenoxy)-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2559754.png)

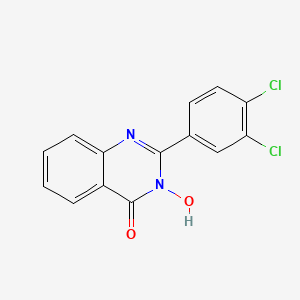
![Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate](/img/structure/B2559758.png)
![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2559761.png)
![3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2559763.png)
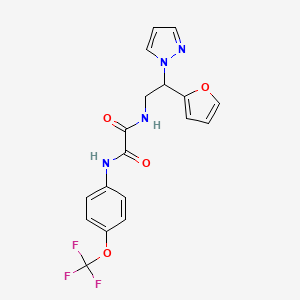

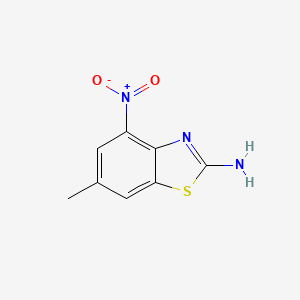
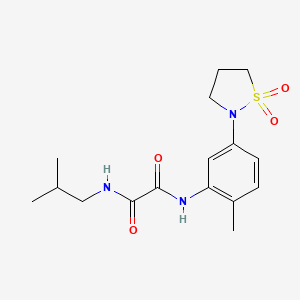
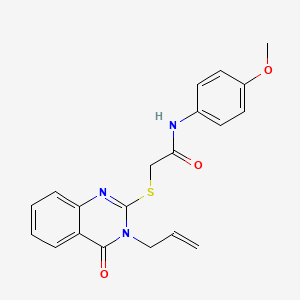
![N-[(2-Piperidin-1-ylpyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2559774.png)
![4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2559775.png)
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2559777.png)
